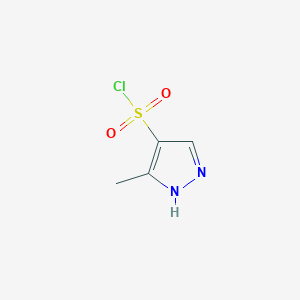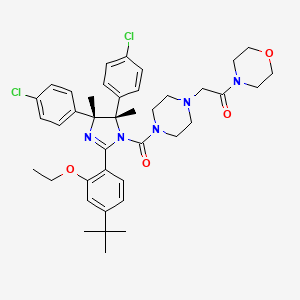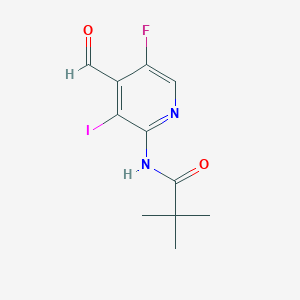![molecular formula C8H17ClN2 B1392909 1,8-Diazaspiro[4.5]decane dihydrochloride CAS No. 1159822-20-4](/img/structure/B1392909.png)
1,8-Diazaspiro[4.5]decane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diazaspiro[4.5]decane dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Diazaspiro[4.5]decane dihydrochloride can be synthesized through several methods. One common method involves the reaction of 1,8-diaminooctane with formaldehyde and hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the spirocyclic structure occurring through a cyclization reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Diazaspiro[4.5]decane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of different products.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of spirocyclic ketones, while reduction can produce spirocyclic amines.
Applications De Recherche Scientifique
1,8-Diazaspiro[4.5]decane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,8-Diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Azaspiro[4.5]decan-2-one
- 2,7-Diazaspiro[4.5]decan-1-one
- 8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane)
Uniqueness
1,8-Diazaspiro[4.5]decane dihydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
1159822-20-4 |
|---|---|
Formule moléculaire |
C8H17ClN2 |
Poids moléculaire |
176.69 g/mol |
Nom IUPAC |
1,8-diazaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-2-8(10-5-1)3-6-9-7-4-8;/h9-10H,1-7H2;1H |
Clé InChI |
DHWGVUSQCRXUKB-UHFFFAOYSA-N |
SMILES |
C1CC2(CCNCC2)NC1.Cl.Cl |
SMILES canonique |
C1CC2(CCNCC2)NC1.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine](/img/structure/B1392826.png)
![[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine](/img/structure/B1392827.png)






![Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392838.png)
![8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B1392842.png)
![6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1392843.png)
![N-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1392844.png)


